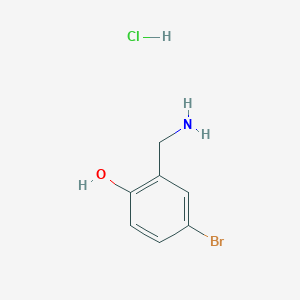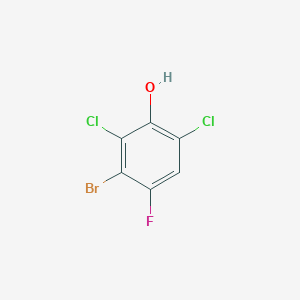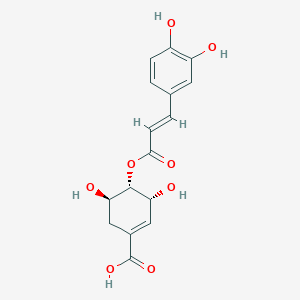
tert-butyl N-(4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenyl)carbamate
Overview
Description
The compound tert-butyl N-(4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenyl)carbamate is a complex organic molecule that likely serves as an intermediate or a building block in organic synthesis. While the specific papers provided do not directly discuss this compound, they do provide insight into the chemistry of related tert-butyl carbamate derivatives. These compounds are useful in various chemical transformations and can be used to create a wide range of products, including those with potential applications in pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives typically involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of a suitable catalyst or reagent. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can be prepared using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis route involves the asymmetric Mannich reaction, which can be used to produce chiral amino carbonyl compounds . These methods highlight the versatility of tert-butyl carbamate derivatives in synthesis, suggesting that similar strategies could be applied to the compound .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be quite complex, with the potential for multiple functional groups and stereocenters. For instance, the title compound in one of the papers contains two independent molecules with a disordered tert-butyl 4-methylpiperazine-1-carboxylate group and adopts a chair conformation in the piperazine ring . The dihedral angles between the rings in the molecules indicate the potential for various conformations and interactions within the crystal structure. This complexity is indicative of the intricate molecular architecture that could also be expected in the compound of interest.
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can undergo a range of chemical reactions, making them valuable intermediates in organic synthesis. For example, they can behave as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines . Additionally, the Suzuki cross-coupling reaction is another example where tert-butyl carbamate derivatives are used to create more complex molecules, such as organic photovoltaic materials . These reactions demonstrate the reactivity and utility of tert-butyl carbamate derivatives in constructing diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl groups typically imparts steric bulk, which can affect the solubility and reactivity of these compounds. The various functional groups present, such as carbamate, ether, and aromatic rings, contribute to the overall polarity, hydrogen bonding capability, and photophysical properties. For example, in the crystal structure, hydrogen bonds can link molecules into chains, which may impact the material's properties . These characteristics are essential for understanding the behavior of these compounds in different environments and applications.
Scientific Research Applications
Synthesis and Applications
Synthesis Techniques and Chemical Intermediates : The compound tert-butyl N-(4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenyl)carbamate serves as an important intermediate in various synthetic pathways. For instance, it has been synthesized from commercially available starting materials through processes including acylation, nucleophilic substitution, and reduction, highlighting its role in the synthesis of biologically active compounds like omisertinib (AZD9291) (Zhao et al., 2017).
Role in Catalytic Activities : Some derivatives of tert-butyl carbamates have been utilized in catalytic activities. For instance, polymethacrylates containing specific derivatives have shown effectiveness as catalysts in acylation chemistry. This indicates the potential of tert-butyl carbamates, including the specified compound, in catalytic and chemical synthesis applications (Mennenga et al., 2015).
Intermediate for Biologically Active Compounds : The compound is an important intermediate in the synthesis of various biologically active compounds. For example, it has been mentioned as an intermediate in the synthesis of compounds such as crizotinib, highlighting its significance in the pharmaceutical industry (Kong et al., 2016).
Chemical Properties and Reactions
Chemical Synthesis and Modifications : The compound has been involved in various synthesis reactions, indicating its versatility and reactivity in forming new chemical entities. For instance, its reactions with other chemicals have led to the formation of new compounds with distinct chemical structures and properties (Vaid et al., 2013).
Role in Chemical Transformations : tert-Butyl carbamates, including the specified compound, are used in different chemical transformations, acting as building blocks in organic synthesis. This highlights their utility in constructing complex molecular architectures and potentially in drug development (Guinchard et al., 2005).
Structural Characterization and Analysis : The compound and its derivatives have been subjected to various structural characterization and analysis techniques, providing insights into their molecular configuration and potential interactions in chemical processes (Dhanalakshmi et al., 2018).
properties
IUPAC Name |
tert-butyl N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxy-5-(prop-2-enoylamino)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O4/c1-8-20(27)23-16-13-17(24-21(28)30-22(2,3)4)19(29-7)14-18(16)26-11-9-15(10-12-26)25(5)6/h8,13-15H,1,9-12H2,2-7H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHBXDRZYHNBLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)NC(=O)C=C)N2CCC(CC2)N(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103193 | |
| Record name | Carbamic acid, N-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxy-5-[(1-oxo-2-propen-1-yl)amino]phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenyl)carbamate | |
CAS RN |
1894234-36-6 | |
| Record name | Carbamic acid, N-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxy-5-[(1-oxo-2-propen-1-yl)amino]phenyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1894234-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxy-5-[(1-oxo-2-propen-1-yl)amino]phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



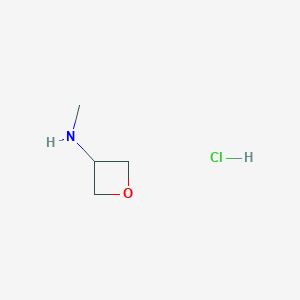
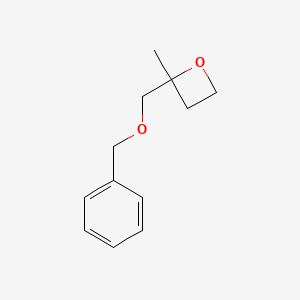

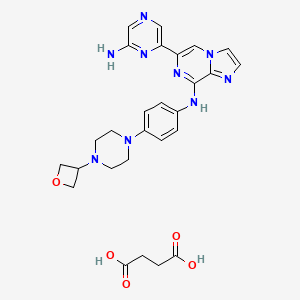

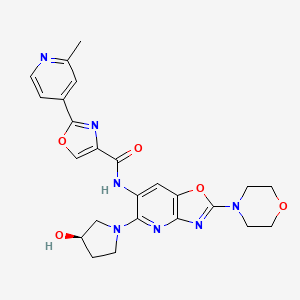
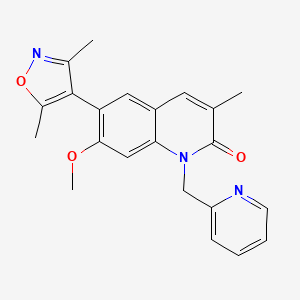
![(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3028271.png)
![Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3028272.png)
![(2S)-3-Methyl-2-[[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B3028273.png)
